2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
説明
特性
IUPAC Name |
2-cyclohexyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-29-18-9-5-8-17(15-18)22-25-24-19-10-11-21(26-27(19)22)30-13-12-23-20(28)14-16-6-3-2-4-7-16/h5,8-11,15-16H,2-4,6-7,12-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRANQFIYDCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound 2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is primarily targeted towards the HER-2 overexpressed breast cancer cell line SKBr-3 . HER-2 is a protein that plays a vital role in the growth of cancer cells and is found in increased amounts on the surface of some types of cancer cells.
Mode of Action
The compound interacts with its target by inhibiting the cellular proliferation via DNA degradation . This interaction results in the suppression of the growth and multiplication of the cancer cells.
生物活性
The compound 2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that triazole derivatives possess significant anticancer properties. The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The incorporation of the triazole ring enhances the interaction with various molecular targets involved in cancer progression .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Properties : Inflammation is a critical factor in many chronic diseases. Compounds similar to this one have shown promise in reducing inflammatory markers and mediating immune responses .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyridazine rings significantly influence the biological activity of the compound. For instance:
- Substituents on the phenyl ring : The presence of methoxy groups has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
- Cyclohexyl moiety : This structural feature contributes to the overall stability and bioavailability of the compound.
Data Table: Biological Activities Overview
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of various triazole derivatives, including our compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
- Antimicrobial Assessment : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential utility as an antimicrobial agent .
- Inflammation Model : In animal models of inflammation, administration of the compound led to a notable decrease in edema and inflammatory cytokines, supporting its role as an anti-inflammatory agent .
類似化合物との比較
Key Observations:
- Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 4-fluorophenyl analog due to its electron-donating nature. Fluorine, being electronegative, could improve metabolic stability .
- Linker Modifications : Replacing the oxygen atom with sulfur (as in ) increases molecular weight and may alter pharmacokinetics (e.g., absorption, half-life) .
- Biological Activity : The methyl-substituted analog C1632 demonstrates significant bioactivity, targeting Lin-28 to impair cancer stem cell differentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
